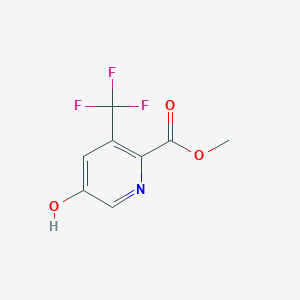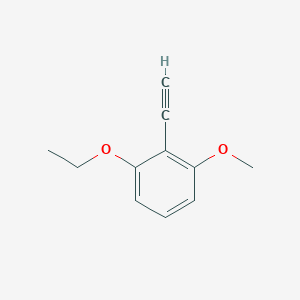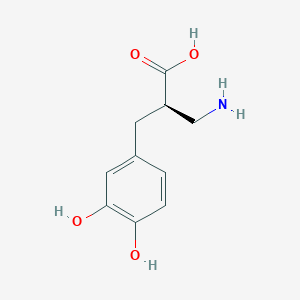
N-(4-Methyl-9H-xanthen-9-yl)-4-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide is a chemical compound that belongs to the class of xanthenes Xanthenes are known for their diverse applications in various fields, including photodynamic therapy, pharmaceuticals, and fluorescent materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide typically involves the functionalization of xanthenes. One common method includes the benzylic C−H functionalization of xanthenes using electrochemical conditions. This process can be controlled by varying the electrochemical conditions, allowing for the formation of specific coupling products via C−C and C−N bond formation .
Industrial Production Methods
Industrial production methods for this compound often rely on the same principles as laboratory synthesis but are scaled up to meet production demands. The use of electrochemical synthesis is particularly advantageous in industrial settings as it avoids the use of toxic metal salts and stoichiometric amounts of chemical oxidants .
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the nitro group present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential use in biological assays and as a fluorescent marker.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in photodynamic therapy.
Industry: The compound is used in the production of fluorescent materials and dyes.
Mechanism of Action
The mechanism of action of N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, affecting their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-9H-xanthen-9-yl)butanamide
- N-(4-methyl-9H-xanthen-9-yl)acetamide
- Nonyl N-(4-methyl-9H-xanthen-9-yl)carbamate
Uniqueness
Compared to similar compounds, N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide stands out due to its nitro group, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications requiring specific chemical modifications .
Properties
CAS No. |
7473-52-1 |
|---|---|
Molecular Formula |
C20H16N2O5S |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(4-methyl-9H-xanthen-9-yl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C20H16N2O5S/c1-13-5-4-7-17-19(16-6-2-3-8-18(16)27-20(13)17)21-28(25,26)15-11-9-14(10-12-15)22(23)24/h2-12,19,21H,1H3 |
InChI Key |
ODITWQHADXULEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991778.png)
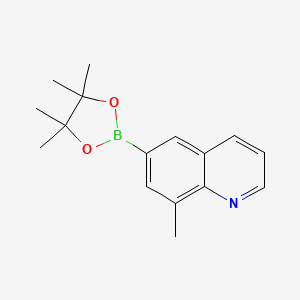
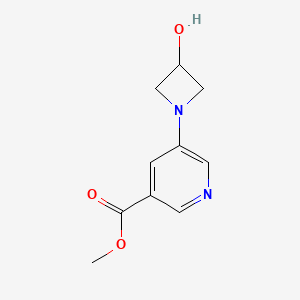

![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-ol](/img/structure/B13991806.png)
![9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol](/img/structure/B13991807.png)
